molecular formula C20H26BNO2 B1519802 N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 1150271-53-6

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B1519802
CAS No.: 1150271-53-6
M. Wt: 323.2 g/mol
InChI Key: HBPOPQBBBLJNPW-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a chemical compound that belongs to the class of boronic acids and derivatives. It is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further connected to a phenyl ring substituted with a boronic acid derivative

Mechanism of Action

Target of Action

Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the formation of boronate complexes. Additionally, the presence of diols, including sugars and glycoproteins, can interact with boronic acids and their derivatives, potentially influencing their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves the following steps:

  • Boronic Acid Derivative Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a phenyl boronic acid derivative under suitable reaction conditions to form the boronic acid derivative.

  • Amination Reaction: : The boronic acid derivative is then subjected to an amination reaction with benzylamine to introduce the benzyl group.

  • Purification: : The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.

  • Substitution: : Substitution reactions can occur at the boronic acid moiety, leading to the formation of various substituted boronic acids.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions at the boronic acid moiety.

Major Products Formed:
  • Oxidation Products: : Oxidation of the compound can yield corresponding oxo derivatives.

  • Reduction Products: : Reduction reactions can produce amine derivatives.

  • Substitution Products: : Substitution reactions can lead to the formation of various substituted boronic acids.

Scientific Research Applications

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has several scientific research applications, including:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can be employed in biological studies to investigate the role of boronic acids in biological systems.

  • Industry: : The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

  • N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

These compounds share the boronic acid derivative moiety but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-phenyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)18-13-9-8-12-17(18)15-22-14-16-10-6-5-7-11-16/h5-13,22H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPOPQBBBLJNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656934
Record name 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-53-6
Record name 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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